1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-25-16-8-3-13(11-17(16)26-2)12-22-18-19(24)23(10-9-21-18)15-6-4-14(20)5-7-15/h3-11H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVJTWWROXBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Dimethoxybenzylamino Group: The final step involves the coupling of the dimethoxybenzylamino group to the pyrazinone core, typically through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Research Findings and Implications
- Substituent Effects : The 4-bromophenyl group in the target compound may enhance halogen bonding compared to fluorine or methoxy groups in analogs .
- Thermal Stability : Pyrazolo-pyrimidine derivatives (e.g., MP 175–178°C) exhibit higher melting points than chalcones, suggesting stronger crystalline packing forces .
Biological Activity
Chemical Identity and Structure
1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with the molecular formula and a molecular weight of approximately 416.2685 g/mol. The compound features a bromophenyl group, a dimethoxyphenyl group, and a dihydropyrazinone core, which contribute to its unique biological properties.
Chemical Structure
The structure can be represented as follows:
IUPAC Name
The IUPAC name for this compound is:
This compound .
The biological activity of this compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects in various diseases.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines.
- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals.
- Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing, focusing on its ability to mitigate neurodegenerative processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor effects on breast cancer cell lines; showed significant inhibition of cell proliferation. |
| Study 2 | Evaluated antioxidant activity in vitro; demonstrated effective scavenging of DPPH radicals. |
| Study 3 | Explored neuroprotective effects in animal models; indicated potential for reducing oxidative stress in neuronal cells. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | 1-(4-chlorophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one | Moderate antitumor activity |
| Compound B | 1-(4-fluorophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one | High antioxidant capacity |
| Compound C | 1-(4-methylphenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one | Neuroprotective effects observed |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one?
The synthesis requires multi-step protocols involving nucleophilic substitution, cyclization, and functional group protection. Key parameters include:
- Temperature control : Maintain 0–5°C during amination to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if bromophenyl groups require functionalization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .
Basic: How can spectroscopic techniques validate the purity and structure of this compound?
- NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methoxy groups (δ 3.8–3.9 ppm) .
- IR : Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₈BrN₃O₃, exact mass 415.05) .
Advanced: How can structural discrepancies between X-ray crystallography and computational modeling be resolved?
Discrepancies often arise from crystal packing effects vs. gas-phase simulations. To resolve:
- Refine X-ray data using SHELXL (for small-molecule crystallography) with high-resolution (<1.0 Å) datasets .
- Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust torsional parameters for flexible groups (e.g., dimethoxyphenyl) .
- Validate hydrogen bonding networks via Hirshfeld surface analysis .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The bromophenyl group undergoes SNAr reactions due to:
- Electron-withdrawing effects : Bromine enhances electrophilicity at the para position .
- Steric factors : The dihydropyrazinone ring restricts access to the reaction site, favoring planar transition states .
- Solvent effects : DMSO stabilizes charged intermediates, accelerating substitution rates (k ~ 10⁻³ s⁻¹ at 25°C) .
Advanced: How can researchers evaluate the compound’s biological activity against enzyme targets?
- Enzyme inhibition assays : Use fluorescence polarization (FP) or SPR to measure binding affinity (e.g., IC₅₀ for kinases) .
- Docking studies : Employ AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets accommodating dimethoxyphenyl groups) .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing EC₅₀ values with structural analogs .
Advanced: What strategies mitigate contradictions in biological activity data across different studies?
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and serum concentration (10% FBS) .
- Validate purity : Use HPLC (≥99%) to exclude batch-dependent impurities affecting activity .
- Cross-validate with orthogonal methods : Compare enzyme inhibition (in vitro) with cellular proliferation (in vivo) .
Advanced: How does the compound’s electronic structure influence its spectroscopic and reactive properties?
- UV-Vis : π→π* transitions (λmax ~ 270 nm) correlate with conjugation in the dihydropyrazinone ring .
- Electrostatic potential maps : High electron density at the amino group facilitates protonation (pKa ~ 8.2) .
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) predict redox stability in biological environments .
Basic: What chromatographic methods are optimal for separating diastereomers or regioisomers during synthesis?
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/IPA 90:10) for enantiomeric resolution .
- TLC monitoring : Spot Rf values (0.3–0.5) in EtOAc/hexane (1:1) indicate intermediate formation .
Advanced: How can researchers leverage this compound as a scaffold for derivatization?
- Click chemistry : Introduce triazole groups via Cu-catalyzed azide-alkyne cycloaddition .
- Protecting groups : Use Boc for amine protection during side-chain modifications .
- Structure-activity relationships (SAR) : Systematically vary substituents (e.g., replace Br with Cl) to optimize bioactivity .
Advanced: What crystallographic challenges arise when determining this compound’s solid-state structure?
- Twinned crystals : Use SHELXD for initial phase determination and TWINLAW for matrix refinement .
- Disorder in flexible groups : Apply restraints to dimethoxyphenyl torsional angles during SHELXL refinement .
- Thermal motion : Anisotropic displacement parameters (ADPs) must be refined for non-H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
